N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core linked to a 3,4-difluorophenyl-substituted tetrazole moiety. The 3,4-difluorophenyl group introduces electronegative substituents that may improve target binding affinity and pharmacokinetic properties, such as membrane permeability .
For instance, GSK 2141795 (NSC 767034), a pan-AKT inhibitor, shares the 3,4-difluorophenyl motif but incorporates a pyrazole-furan carboxamide structure instead of xanthene-tetrazole .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHSOHYUBIDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Xanthene Core : A polycyclic aromatic structure that provides a scaffold for biological activity.
- Tetrazole Moiety : Known for enhancing solubility and bioavailability.
- Fluorinated Phenyl Group : Modifies lipophilicity and can influence receptor binding.
This compound acts primarily as a positive allosteric modulator of mGluR1. The modulation of this receptor type is significant because it plays a crucial role in various neurological processes, including synaptic plasticity and memory formation.
Key Mechanisms:
- Calcium Signaling : Activation leads to an increase in intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways, which is critical for neurotransmitter release and neuronal excitability .
- Neuroprotective Effects : By modulating mGluR1 activity, the compound may exert neuroprotective effects in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the xanthene core and the attached phenyl group significantly affect the compound's potency and efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increased binding affinity to mGluR1 |
| Alteration of the carboxamide group | Enhanced solubility and bioavailability |
Research has shown that specific substitutions can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on mGluR Modulators : A study published in Neuropharmacology demonstrated that derivatives of xanthene compounds could significantly enhance mGluR1-mediated signaling in vitro. This suggests that this compound may similarly enhance receptor activity .
- Neuroprotective Effects in Animal Models : In vivo studies showed that compounds with similar structures provided protection against excitotoxicity in rat models, indicating potential therapeutic applications for neurodegenerative diseases .
- Clinical Relevance : A recent clinical trial explored the efficacy of related xanthene derivatives in treating anxiety disorders by modulating glutamate signaling pathways, suggesting a broader application for compounds like this compound .
Scientific Research Applications
Medicinal Chemistry
The compound is noted for its bioactive properties, particularly in the realm of neuropharmacology. Its mechanism of action involves modulation of neurotransmitter systems, particularly glutamate pathways, making it a candidate for treating disorders related to excessive glutamatergic transmission.
Neuroprotective Effects
Research indicates that this compound can inhibit excessive glutamate release, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By stabilizing synaptic transmission, it may provide neuroprotective effects against excitotoxicity .
Antimicrobial Properties
Similar compounds with tetrazole and xanthene moieties have been evaluated for antimicrobial activity. Preliminary studies suggest that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide may exhibit significant antibacterial and antifungal properties, potentially serving as a scaffold for developing new antimicrobial agents .
Pharmacological Applications
The pharmacological profile of this compound suggests its utility in various therapeutic areas:
Cancer Therapy
Compounds with similar structures have shown promise in targeting carbonic anhydrases (CAs) involved in tumor metabolism. The inhibition of CAs IX and XII can disrupt the acidic microenvironment of tumors, hindering their growth and metastasis . This compound could be explored for its potential to inhibit these enzymes.
Anticonvulsant Activity
Given its interaction with neurotransmitter systems, there is potential for this compound to be developed as an anticonvulsant agent. Research into related tetrazole derivatives has revealed anticonvulsant properties, indicating a possible avenue for further investigation .
Materials Science Applications
Beyond medicinal uses, the unique chemical structure of this compound may lend itself to applications in materials science.
Organic Electronics
The xanthene core is known for its fluorescent properties, which could be exploited in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices by providing tunable photonic properties .
Supramolecular Chemistry
The ability to form hydrogen bonds and π-stacking interactions makes this compound a candidate for supramolecular assemblies. Such properties can be harnessed for creating advanced materials with specific functionalities, such as sensors or drug delivery systems .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Comparison with Similar Compounds
Tetrazole-Containing Compounds
- Losartan: A clinically approved angiotensin II receptor antagonist, losartan features a tetrazole ring critical for binding to the AT1 receptor. The tetrazole's acidity (pKa ~4.9) mimics the carboxylate group of endogenous ligands, enhancing target engagement . Compared to the target compound, losartan lacks the xanthene system but shares the biphenyl-tetrazole motif, suggesting divergent target profiles (receptor vs. kinase inhibition).
- Candesartan: Another tetrazole-based angiotensin receptor blocker, candesartan includes a benzimidazole core.
3,4-Difluorophenyl-Containing Compounds
- GSK 2141795 : This pan-AKT inhibitor highlights the role of 3,4-difluorophenyl in enhancing binding to kinase domains. The fluorine atoms likely reduce metabolic oxidation and improve bioavailability. The target compound’s xanthene-tetrazole system may occupy a larger binding pocket compared to GSK 2141795’s compact pyrazole-furan scaffold .
Heterocyclic Bioactive Compounds
- 1,3,4-Oxadiazole Derivatives : demonstrates that 1,3,4-oxadiazoles exhibit antimicrobial and anti-inflammatory activities. While structurally distinct from tetrazoles, both heterocycles contribute to electron-deficient regions favorable for enzyme inhibition. However, tetrazoles generally exhibit greater metabolic stability due to reduced susceptibility to hydrolysis .
- Tetrahydrocarbazole Derivatives : These compounds (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) feature fused indole-like systems. The target compound’s xanthene core may provide enhanced aromatic surface area for hydrophobic interactions compared to carbazoles .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to remove unreacted starting materials.
- Monitoring by TLC or HPLC to confirm intermediate formation .
What analytical techniques are most effective for characterizing this compound and validating its purity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H, ¹³C, ¹⁹F): Confirms structural integrity, including the difluorophenyl group (δ ~140–160 ppm in ¹⁹F NMR) and xanthene protons (aromatic multiplet signals) .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) .
- HPLC/UPLC : Assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding interactions .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the xanthene and tetrazole regions .
How does the substitution pattern on the tetrazole and xanthene moieties influence the compound’s physicochemical properties?
Advanced Research Question
- Lipophilicity : The 3,4-difluorophenyl group increases logP, enhancing membrane permeability but potentially reducing solubility. Computational tools like Schrödinger’s QikProp can predict logP and solubility .
- Fluorescence : The xanthene core (e.g., similar to fluorescein derivatives) may exhibit tunable emission properties. Substituents on the tetrazole can alter electron-withdrawing/donating effects, shifting λmax .
- Stability : The tetrazole ring’s acidity (pKa ~4–5) requires pH-controlled buffers in biological assays to prevent degradation .
Q. Methodological Approach :
- Compare analogs (e.g., mono- vs. di-fluorinated phenyl groups) using UV-Vis and fluorescence spectroscopy .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced Research Question
- Core Modifications : Synthesize analogs with variations in the xanthene (e.g., 9H- vs. 9-oxo-xanthene) or tetrazole substituents (e.g., replacing fluorine with chlorine) .
- Biological Assays : Screen for target engagement (e.g., enzyme inhibition, receptor binding) using in vitro models. Cross-reference with cytotoxicity assays (e.g., MTT) to identify selective candidates .
- Computational Docking : Use AutoDock Vina or MOE to predict binding modes to hypothesized targets (e.g., kinases, GPCRs) .
Data Contradiction Resolution : If bioactivity varies unexpectedly, re-evaluate purity (HPLC) or confirm stereochemistry (X-ray/CD spectroscopy) .
What strategies resolve discrepancies in observed vs. predicted fluorescence quantum yields?
Advanced Research Question
- Environmental Factors : Test solvent polarity (e.g., DMSO vs. PBS) and pH, as xanthene derivatives are pH-sensitive .
- Aggregation Effects : Measure concentration-dependent fluorescence (e.g., self-quenching at >10 µM) using fluorescence lifetime imaging (FLIM) .
- Computational Modeling : Perform TD-DFT calculations (e.g., Gaussian 09) to simulate excited-state behavior and compare with experimental data .
Example : Fluorescein analogs show reduced quantum yield in acidic conditions due to lactone formation; similar mechanisms may apply here .
How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?
Advanced Research Question
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS .
- Plasma Stability : Assess degradation in plasma (37°C, 1–24 hrs) to predict intravenous vs. oral administration feasibility .
- In Silico Tools : Use SwissADME to predict CYP450 interactions and permeability .
Contradiction Management : If metabolic clearance is faster than predicted, consider prodrug strategies (e.g., esterification of the carboxamide) .
What are the challenges in scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
